1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine
Description
1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclobutylethyl group at the 1-position and an amine group at the 3-position. The cyclobutylethyl substituent distinguishes it from other triazol-3-amine derivatives, which typically incorporate aromatic or halogenated substituents. This aliphatic cyclobutyl group may confer unique physicochemical properties, such as increased lipophilicity and conformational rigidity, which could influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-cyclobutylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4/c9-8-10-6-12(11-8)5-4-7-2-1-3-7/h6-7H,1-5H2,(H2,9,11) |
InChI Key |
XEYKPFHIMAVPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Cyclobutyl Group: Cyclobutyl groups can be synthesized through [2+2] cycloaddition reactions, where two alkenes react under photochemical conditions to form a cyclobutane ring.
Attachment of the Ethyl Chain: The cyclobutyl group is then attached to an ethyl chain through various coupling reactions, such as the Suzuki-Miyaura coupling.
Formation of the Triazole Ring: The final step involves the formation of the triazole ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halogens, electrophiles, and appropriate solvents.
Major Products
Scientific Research Applications
1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine and its analogs:
Structural and Physicochemical Differences
- Substituent Effects: The cyclobutylethyl group in the target compound is aliphatic, contrasting with the aromatic (e.g., benzyl) or halogenated aromatic (e.g., chlorobenzyl) substituents in analogs.
- Molecular Weight : The target compound (MW 166.23) is lighter than most analogs, which may enhance bioavailability. For example, 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine (MW 226.64) has higher molecular weight due to halogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
